Fenesterin.
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Overview
Description
Fenesterin is a synthetic compound with the chemical formula C23H36N2O2. It is known for its applications in various fields, including medicine and industry. Fenesterin is particularly recognized for its role as a 5-alpha reductase inhibitor, which makes it valuable in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenesterin is synthesized through a multi-step process that involves the formation of its core structure followed by functional group modifications. The synthesis typically starts with the preparation of the steroidal backbone, which is then modified to introduce the necessary functional groups. Common reagents used in the synthesis include tert-butylamine, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of Fenesterin involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as crystallization, filtration, and purification to obtain the final product. Quality control measures are implemented to ensure that the compound meets the required standards for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Fenesterin undergoes several types of chemical reactions, including:
Oxidation: Fenesterin can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various alcohols.
Scientific Research Applications
Fenesterin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of steroidal chemistry and enzyme inhibition.
Biology: Fenesterin is studied for its effects on cellular processes and enzyme activity.
Medicine: The compound is used in the treatment of benign prostatic hyperplasia and androgenetic alopecia due to its ability to inhibit 5-alpha reductase.
Industry: Fenesterin is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Fenesterin exerts its effects by inhibiting the enzyme 5-alpha reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT). By blocking this conversion, Fenesterin reduces the levels of DHT, thereby alleviating symptoms associated with conditions like benign prostatic hyperplasia and androgenetic alopecia. The molecular targets include the enzyme 5-alpha reductase and the androgen receptor pathways.
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5-alpha reductase inhibitor used for similar medical conditions.
Dutasteride: A more potent inhibitor of 5-alpha reductase with a broader spectrum of activity.
Uniqueness
Fenesterin is unique in its specific binding affinity and selectivity for the type II 5-alpha reductase enzyme. This selectivity makes it particularly effective in treating conditions that are specifically mediated by this enzyme, such as benign prostatic hyperplasia and androgenetic alopecia.
Conclusion
Fenesterin is a versatile compound with significant applications in medicine, chemistry, biology, and industry. Its ability to inhibit 5-alpha reductase makes it a valuable tool in the treatment of various conditions and a subject of ongoing scientific research.
Properties
Molecular Formula |
C39H59Cl2NO2 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3 |
InChI Key |
SPJCRMJCFSJKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Origin of Product |
United States |
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